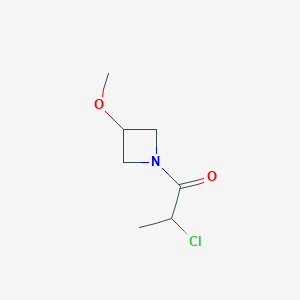
2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-one, also known as chloro-methoxyazetidine, is an organic compound with a wide range of applications in the field of organic chemistry. It is a cyclic secondary amine with a molecular formula of C5H9ClNO. It is a colorless solid with a molecular weight of 146.6 g/mol. It is soluble in water, ethanol, and ether. Chloro-methoxyazetidine has been used in a variety of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
Chloro-methoxyazetidine has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. It has also been used in the synthesis of peptides and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-onexyazetidine is not completely understood. However, it is thought to act as a nucleophile, attacking electrophilic substrates such as carbonyl compounds. It is also thought to be involved in the formation of hydrogen bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-onexyazetidine have not been extensively studied. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the biosynthesis of fatty acids. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-onexyazetidine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The main limitation is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
For research on 2-Chloro-1-(3-methoxyazetidin-1-yl)propan-1-onexyazetidine include the development of new synthetic methods for its synthesis, the investigation of its biochemical and physiological effects, and the exploration of its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to explore its potential use as a building block for the synthesis of other organic compounds. Finally, further research could be conducted to explore its potential use as a catalyst for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-chloro-1-(3-methoxyazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-5(8)7(10)9-3-6(4-9)11-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZFLHUYKYHPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















